molecular formula C16H15N3OS B2871120 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide CAS No. 863588-42-5

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide

Cat. No.: B2871120
CAS No.: 863588-42-5
M. Wt: 297.38
InChI Key: DIEZWCAJEOKNKM-UHFFFAOYSA-N
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Description

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse pharmacological properties. This compound is particularly noted for its potential as a phosphoinositide 3-kinase inhibitor, which makes it a candidate for various therapeutic applications .

Biochemical Analysis

Biochemical Properties

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) . It potently inhibits PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . The compound interacts with these enzymes, inhibiting their activity and thus playing a significant role in biochemical reactions .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory activity on PI3Ks . By inhibiting these enzymes, the compound can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, PI3Ks play a crucial role in several cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with PI3Ks . By binding to these enzymes, the compound inhibits their activity, leading to changes in cell signaling pathways and gene expression . This inhibition can lead to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3Ks, which plays a key role in intracellular signaling .

Metabolic Pathways

Given its inhibitory activity on PI3Ks , it is likely that the compound interacts with metabolic pathways involving these enzymes.

Subcellular Localization

Given its activity on PI3Ks , it is likely that the compound localizes to areas of the cell where these enzymes are present

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide typically involves multiple steps starting from commercially available substancesThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained in good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role as a phosphoinositide 3-kinase inhibitor, which is crucial in cell signaling pathways.

    Medicine: Potential therapeutic applications in treating diseases such as cancer, due to its inhibitory effects on key enzymes.

    Industry: Possible use in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide stands out due to its specific inhibitory activity against phosphoinositide 3-kinase, which is not as prominently observed in other similar compounds. This unique activity makes it a valuable candidate for further research and potential therapeutic applications .

Properties

IUPAC Name

2-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-10(2)14(20)18-12-7-5-11(6-8-12)15-19-13-4-3-9-17-16(13)21-15/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEZWCAJEOKNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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